molecular formula C21H30N2 B067957 4,4'-Methylenebis(2,6-diethylaniline) CAS No. 181232-09-7

4,4'-Methylenebis(2,6-diethylaniline)

Cat. No. B067957
Key on ui cas rn: 181232-09-7
M. Wt: 310.5 g/mol
InChI Key: NWIVYGKSHSJHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04932983

Procedure details

in N-methylpyrrolidone (350 ml) was added 5,5'[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-bis-1,3-isobenzofurandione (67.27 g, 0.1515 mol) under an inert atmosphere at room temperature. The resulting viscous orange solution was stirred overnight at room temperature. A solution of acetic anhydride (61.25 ml, 0.60 mol) and triethylamine (60.71 ml, 0.60 mol) was added with rapid stirring at room temperature. After stirring for 3 hours, the solution was diluted with additional N-methylpyrrolidone and precipitated in water. The resulting solid was collected and washed twice with water, washed twice with methanol, and allowed to air dry. The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours to yield 99.4 g product.
Quantity
61.25 mL
Type
reactant
Reaction Step One
Quantity
60.71 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([C:19]1[CH:20]=C2[C:25](=[CH:26][CH:27]=1)[C:24](=O)OC2=O)([C:8]1[CH:9]=C2[C:14](=[CH:15][CH:16]=1)[C:13](=O)OC2=O)C(F)(F)F.[C:32](OC(=O)C)(=O)[CH3:33].C([N:41]([CH2:44][CH3:45])CC)C.C[N:47]1[CH2:51][CH2:50][CH2:49][C:48]1=O>>[CH2:3]([C:8]1[CH:16]=[C:15]([CH2:14][CH3:13])[C:51]([NH2:47])=[C:50]([CH2:49][CH3:48])[CH:9]=1)[C:19]1[CH:20]=[C:45]([CH2:32][CH3:33])[C:44]([NH2:41])=[C:26]([CH2:25][CH3:24])[CH:27]=1

Inputs

Step One
Name
Quantity
61.25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
67.27 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(C=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O)(F)F
Name
Quantity
350 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting viscous orange solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with rapid stirring at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated in water
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed twice with water
WASH
Type
WASH
Details
washed twice with methanol
CUSTOM
Type
CUSTOM
Details
to air dry
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC(=C(N)C(=C1)CC)CC)C1=CC(=C(N)C(=C1)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 99.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04932983

Procedure details

in N-methylpyrrolidone (350 ml) was added 5,5'[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-bis-1,3-isobenzofurandione (67.27 g, 0.1515 mol) under an inert atmosphere at room temperature. The resulting viscous orange solution was stirred overnight at room temperature. A solution of acetic anhydride (61.25 ml, 0.60 mol) and triethylamine (60.71 ml, 0.60 mol) was added with rapid stirring at room temperature. After stirring for 3 hours, the solution was diluted with additional N-methylpyrrolidone and precipitated in water. The resulting solid was collected and washed twice with water, washed twice with methanol, and allowed to air dry. The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours to yield 99.4 g product.
Quantity
61.25 mL
Type
reactant
Reaction Step One
Quantity
60.71 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([C:19]1[CH:20]=C2[C:25](=[CH:26][CH:27]=1)[C:24](=O)OC2=O)([C:8]1[CH:9]=C2[C:14](=[CH:15][CH:16]=1)[C:13](=O)OC2=O)C(F)(F)F.[C:32](OC(=O)C)(=O)[CH3:33].C([N:41]([CH2:44][CH3:45])CC)C.C[N:47]1[CH2:51][CH2:50][CH2:49][C:48]1=O>>[CH2:3]([C:8]1[CH:16]=[C:15]([CH2:14][CH3:13])[C:51]([NH2:47])=[C:50]([CH2:49][CH3:48])[CH:9]=1)[C:19]1[CH:20]=[C:45]([CH2:32][CH3:33])[C:44]([NH2:41])=[C:26]([CH2:25][CH3:24])[CH:27]=1

Inputs

Step One
Name
Quantity
61.25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
67.27 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(C=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O)(F)F
Name
Quantity
350 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting viscous orange solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with rapid stirring at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated in water
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed twice with water
WASH
Type
WASH
Details
washed twice with methanol
CUSTOM
Type
CUSTOM
Details
to air dry
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC(=C(N)C(=C1)CC)CC)C1=CC(=C(N)C(=C1)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 99.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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